1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Overview
Description
1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a chloroacetyl group attached to the imidazo[1,2-a]benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole typically involves the reaction of 2,3-dihydro-1H-imidazo[1,2-a]benzimidazole with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives under specific conditions.
Cyclization: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium ethoxide).
Major Products Formed:
Nucleophilic Substitution: Formation of amide, thioether, or ether derivatives.
Oxidation: Formation of oxo derivatives.
Cyclization: Formation of fused heterocyclic compounds with potential biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(chloroacetyl)-1H-benzimidazole: Similar structure but lacks the fused imidazo ring.
1-(chloroacetyl)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole: Contains a pyrrolo ring instead of an imidazo ring.
1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]quinoxaline: Contains a quinoxaline ring instead of a benzimidazole ring.
Uniqueness: 1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is unique due to its specific structural features, such as the fused imidazo[1,2-a]benzimidazole core and the presence of a chloroacetyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-7-10(16)15-6-5-14-9-4-2-1-3-8(9)13-11(14)15/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYJTSKIHJVIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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